Germanium dioxide

Catalog No.
S606415
CAS No.
1310-53-8
M.F
GeO2
M. Wt
104.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germanium dioxide

CAS Number

1310-53-8

Product Name

Germanium dioxide

IUPAC Name

dioxogermane

Molecular Formula

GeO2

Molecular Weight

104.63 g/mol

InChI

InChI=1S/GeO2/c2-1-3

InChI Key

YBMRDBCBODYGJE-UHFFFAOYSA-N

SMILES

O=[Ge]=O

Solubility

0.447 G IN 100 ML WATER AT 25 °C; 1.07 G IN 100 ML WATER AT 100 °C; SOL IN ACID & ALKALI; INSOL IN HYDROFLUORIC & HYDROCHLORIC ACIDS
Sol in about 250 parts cold water, 100 parts boiling wate

Synonyms

GeO2, germanium dioxide, germanium oxide, germanium oxide (GeO)

Canonical SMILES

O=[Ge]=O

Optics:

  • High Refractive Index: GeO₂ possesses a high refractive index, making it ideal for creating lenses and other optical components. This property allows for efficient light manipulation and focusing capabilities.
  • Infrared Transparency: GeO₂ is transparent to infrared radiation, making it suitable for windows and lenses in instruments like night vision goggles and infrared cameras.

Electronics:

  • Substrate Material: Due to its stability and excellent electrical properties, GeO₂ is used as a substrate material for growing thin films of various semiconductors. These thin films are crucial components in transistors, solar cells, and other electronic devices.
  • Gas Sensors: GeO₂ exhibits unique electrical conductivity changes upon exposure to specific gases. This makes it a promising material for developing gas sensors capable of detecting various pollutants and environmental markers.

Biomaterials:

  • Antimicrobial Properties: Recent research suggests that GeO₂ nanoparticles may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Biocompatibility and Potential Biomedical Applications: Studies exploring the biocompatibility of GeO₂ show promising results, indicating its potential for use in dental implants, bone repair materials, and drug delivery systems.

Neuroscience Research:

  • Potential Role in Neurodegenerative Diseases: Pre-clinical studies using GeO₂ nanoparticles reveal their potential to mitigate Alzheimer's disease (AD) by reducing oxidative stress and regulating specific biomarkers associated with the disease.
  • Further Research Needed: While these findings are encouraging, further research is necessary to fully understand the mechanisms of action and potential long-term effects before considering GeO₂ nanoparticles for therapeutic applications in AD.

Germanium dioxide, with the chemical formula GeO2\text{GeO}_2, is an oxide of germanium, a metalloid with atomic number 32. It exists in two primary forms: crystalline and amorphous. The crystalline form is typically found in nature as the mineral argyrodite, while the amorphous form can be produced through rapid cooling of molten germanium dioxide or by

Germanium dioxide is generally considered to be a low-hazard material []. However, some safety precautions should still be considered:

  • Inhalation: Inhalation of germanium dioxide dust can irritate the respiratory tract [].
  • Skin and eye contact: Direct contact can cause skin and eye irritation [].
  • Chronic exposure: Animal studies suggest potential reproductive effects from chronic exposure to germanium dioxide dust [].
- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Germanium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Hydrolysis:
    When dissolved in water, germanium dioxide can react to form germanic acid:
    GeO2+2H2OH2GeO3\text{GeO}_2+2\text{H}_2\text{O}\rightarrow \text{H}_2\text{GeO}_3
    This property highlights its amphoteric nature, allowing it to act both as an acid and a base depending on the conditions .
  • Reduction Reactions:
    Germanium dioxide can be reduced back to elemental germanium using carbon at high temperatures:
    GeO2+2CGe+2CO\text{GeO}_2+2\text{C}\rightarrow \text{Ge}+2\text{CO}
    This reaction is significant in metallurgical processes for recovering germanium from its oxides .
  • Germanium dioxide can be synthesized through various methods:

    • Direct Oxidation: Heating elemental germanium in the presence of oxygen.
    • Hydrolysis of Germanium Compounds: For example, hydrolyzing germanium tetrachloride.
    • Thermal Decomposition: Heating germanium sulfide or other germanium compounds to produce germanium dioxide .

    Studies on the interactions of germanium dioxide with various substances reveal its reactivity profile:

    • It reacts with strong acids and bases but is generally stable under normal conditions.
    • Incompatibility with strong oxidizing agents has been noted, leading to potential hazards during handling .
    • Research into its ecological impact shows that it can be toxic to certain aquatic life forms, particularly diatoms, indicating environmental considerations for its use .

    Several compounds share similarities with germanium dioxide. Here are some notable comparisons:

    CompoundChemical FormulaKey Characteristics
    Silicon DioxideSiO2\text{SiO}_2Commonly found as quartz; widely used in glassmaking and electronics.
    Tin DioxideSnO2\text{SnO}_2Used as a semiconductor; exhibits similar properties to germanium dioxide.
    Titanium DioxideTiO2\text{TiO}_2Known for its photocatalytic properties; widely used as a pigment.
    Zirconium DioxideZrO2\text{ZrO}_2Utilized in ceramics; exhibits high thermal stability.

    Germanium dioxide stands out due to its unique optical properties and applications in semiconductor technology, which differentiate it from these similar compounds. Its ability to function effectively at infrared wavelengths makes it particularly valuable in specialized optical applications not typically served by silicon or titanium dioxides .

    Thin-Film Deposition Techniques for Phase-Specific Polymorph Stabilization

    Hybrid Pulsed Laser Deposition-Thermal Evaporation Protocols

    Pulsed laser deposition (PLD) has become the gold standard for stabilizing metastable GeO₂ polymorphs. Recent advances combine PLD with thermal evaporation to achieve precise stoichiometric control. For example, heteroepitaxial growth of (100)-oriented rutile GeO₂ on c-plane sapphire substrates was demonstrated using a KrF excimer laser (248 nm wavelength, 4.4 J/cm² fluence) to ablate a GeO₂ target under 10⁻⁸ mbar vacuum. Post-deposition annealing at 900–1,100°C induced amorphous-to-crystalline phase transitions, stabilizing hexagonal α-quartz GeO₂ with 6.3 eV bandgaps.

    Critical parameters for phase control include:

    • Oxygen partial pressure: 10⁻⁴–10⁻⁶ mbar range prevents Ge⁴+ reduction
    • Substrate temperature: ≥500°C required for epitaxial growth on TiO₂-buffered quartz
    • Laser repetition rate: 10 Hz optimizes adatom mobility for low-defect films

    Table 1: Phase evolution in PLD-grown GeO₂ films vs. annealing temperature

    Annealing Temp (°C)Crystallite Size (nm)Bandgap (eV)Dominant Phase
    As-depositedAmorphous5.8Amorphous
    60020 ± 26.0Mixed α/β
    90085 ± 56.2α-Quartz
    1,100130 ± 106.3α-Quartz

    Data compiled from

    Substrate-Induced Crystallographic Orientation Control

    Substrate engineering enables unprecedented control over GeO₂ crystal orientation. TiO₂ buffer layers (5–20 nm thick) on quartz substrates template α-quartz GeO₂ growth by transferring epitaxial strain through lattice matching:

    • Y-cut quartz: Induces (001) out-of-plane orientation with ⟨110⟩ alignment (5.351 Å vs. 5.408 Å substrate lattice)
    • X-cut quartz: Promotes twin boundaries due to 4.916 Å lattice mismatch, creating chirality-neutral films
    • m-plane sapphire: Enables rutile phase stabilization with 24 arcmin FWHM in (200) rocking curves

    Rocking curve analysis reveals that TiO₂ buffers reduce in-plane strain by 60% compared to direct growth on SiO₂, enabling 0.6% out-of-plane lattice expansion critical for piezoelectric applications.

    Scalable Synthesis Approaches for Nanostructured Geometries

    Sol-Gel Processing with Atmospheric Plasma Functionalization

    Sol-gel methods produce GeO₂ aerogels and nanoparticles with tunable porosity and surface chemistry. Two distinct protocols have emerged:

    • Epoxy-assisted gelation (GeCl₄/butyl acetate/propylene oxide):

      • Forms mesoporous GeO₂ (140 m²/g surface area)
      • Contact angles adjustable from 30° (hydrophilic) to 141° (superhydrophobic) via HMDS silylation
    • Ammonia-catalyzed condensation (GeO₂/NH₃/H₂O):

      • Yields (NH₄)₃H(Ge₇O₁₆)·xH₂O precursor
      • 300°C annealing produces phase-pure α-quartz nanoparticles (20–50 nm)

    Atmospheric pressure drying (APD) combined with plasma oxidation reduces processing time from 72 hrs (supercritical CO₂) to 12 hrs while maintaining 90–120 m²/g surface areas.

    Table 2: Comparison of sol-gel GeO₂ synthesis routes

    ParameterEpoxy-Assisted RouteAmmonia-Catalyzed Route
    PrecursorGeCl₄GeO₂ powder
    Gelation Time2 min48 hrs
    Pore Size (nm)5–810–15
    Surface ModificationMTMS/HMDSNone
    CrystallinityAmorphousα-Quartz after annealing

    Data from

    Mechanochemical Exfoliation and Post-Synthetic Modifications

    High-energy ball milling induces phase transformations in GeO₂ powders:

    • Anatase → Rutile transition at 7.7 GPa pressure
    • Particle size reduction: 10 μm → 50 nm after 4 hrs milling
    • Surface activation: Creates Ge³⁺ defect states (2.1 eV PL emission)

    Post-synthetic etching with HF/H₂O (1:10 v/v) removes amorphous surface layers, enhancing crystallinity from 68% to 92% as verified by Rietveld refinement.

    Germanium dioxide represents a remarkable structural analogue of silicon dioxide, exhibiting complex polymorphic behavior under varying temperature and pressure conditions [1] [2]. The compound demonstrates exceptional sensitivity to non-ambient conditions, undergoing structural transformations at significantly lower pressures and temperatures compared to its silicate counterpart [2]. This heightened responsiveness makes germanium dioxide an invaluable model system for understanding oxide behavior under extreme conditions [1].

    Temperature-Dependent Crystallographic Reorganization Mechanisms

    The crystallographic reorganization of germanium dioxide under thermal conditions involves sophisticated mechanisms that fundamentally alter the tetrahedral network structure [1] [2]. At ambient conditions, germanium dioxide exists primarily in two polymorphic forms: the thermodynamically stable rutile-type tetragonal structure and the high-temperature alpha-quartz-like hexagonal structure [1] [24]. The transformation between these phases occurs at approximately 1281 Kelvin, representing one of the highest transition temperatures among quartz-type analogues [2].

    The alpha-quartz-like germanium dioxide structure exhibits distinct differences from its silicon dioxide counterpart, particularly in the germanium-oxygen-germanium tetrahedral arrangements [1] [2]. The germanium tetrahedra display greater distortion due to increased variation in oxygen-germanium-oxygen angles within the tetrahedron, ranging from 106.3 degrees to 113.1 degrees with a germanium-oxygen-germanium angle of 130.1 degrees [2]. This contrasts significantly with alpha-quartz where the oxygen-silicon-oxygen angles remain relatively uniform between 108.3 degrees and 110.7 degrees [2].

    Landau Theory for Alpha-Beta Quartz Phase Transition Dynamics

    The application of Landau theory to germanium dioxide phase transitions provides a fundamental framework for understanding the thermodynamic mechanisms governing structural reorganization [9] [11]. The alpha to beta quartz phase transition in germanium dioxide follows continuous phase transition characteristics that can be modeled using Landau's phenomenological approach [9] [11]. The theory describes the free energy as a Taylor expansion in the order parameter, where the transition temperature represents a critical point at which the system's symmetry changes [11].

    In the germanium dioxide system, the order parameter characterizing the alpha-beta transition relates to the tilting of germanium tetrahedra about specific crystallographic axes [14] [15]. The Landau formulation successfully models the nonlinear temperature dependence of structural parameters, particularly the pseudocubic length parameters and the germanium ion network arrangement [14] [15]. The curve-fitting employed to express this temperature dependence exploits the first-order Landau phase transition model, which accurately reproduces the observed structural variations [14] [15].

    Phase Transition ParameterAlpha-Quartz TypeBeta-Quartz TypeTemperature Range (K)
    Pseudocubic Angle (degrees)90.0Variable294-1344
    Tetrahedral Tilt MechanismCooperative rotationIndividual distortion1281-1344
    Germanium-Oxygen Bond Length (Angstroms)1.737-1.7411.745-1.750Room temperature-1344
    Intertetrahedral Angle (degrees)130.1125-135Variable with temperature

    The successful modeling of the alpha to beta quartz phase transition demonstrates that Landau theory provides accurate predictions for the temperature-dependent structural evolution in germanium dioxide [9] [14]. The theory particularly excels at describing the evolution of tetrahedral tilt angles and the non-monotonic variation of pseudocubic parameters with temperature [14] [15].

    Pseudocubic Parameterization of Oxygen Tetrahedral Networks

    The pseudocubic parameterization methodology represents a sophisticated approach to quantifying the distortion and volume changes in germanium dioxide tetrahedral networks [14] [15]. This parameterization defines tetrahedral oxygen cages using six independent parameters: three length parameters (a-pseudocubic, b-pseudocubic, c-pseudocubic) and three angle parameters, enabling comprehensive quantitative modeling of all types of tetrahedral distortion [14] [15].

    In germanium dioxide systems, the pseudocubic transformation reveals that tetrahedral distortion occurs through multiple mechanisms depending on temperature conditions [14] [15]. The length-based tetrahedral distortion parameters demonstrate systematic variation with temperature, with the ratio of tetrahedral volume to unit-cell volume providing insight into packing efficiency changes [14] [15]. The pseudocubic parameterization shows that germanium dioxide exhibits more pronounced tetrahedral distortion compared to silicon dioxide due to the larger ionic radius of germanium [14] [15].

    Pseudocubic ParameterRoom Temperature500K800K1200K
    a-pseudocubic (Angstroms)3.1853.1953.2103.230
    b-pseudocubic (Angstroms)3.1853.1953.2103.230
    c-pseudocubic (Angstroms)3.1853.1953.2103.230
    Alpha-pseudocubic (degrees)90.089.889.589.2
    Tetrahedral Volume Ratio0.7450.7480.7520.758

    The temperature evolution of pseudocubic parameters follows predictable patterns that can be curve-fitted using modified Landau transition models [14] [15]. The reverse transformation from pseudocubic parameters to crystallographic coordinates enables precise structure prediction at temperatures outside experimental investigation ranges [14] [15]. This capability proves particularly valuable for understanding germanium dioxide behavior under extreme thermal conditions where direct experimental observation becomes challenging [14] [15].

    High-Pressure Structural Evolution Pathways

    The high-pressure behavior of germanium dioxide exhibits remarkable complexity, involving multiple phase transitions and coordination number changes that fundamentally alter the material's structural architecture [1] [2] [5]. Under increasing pressure, germanium dioxide undergoes a systematic progression through various structural modifications, each characterized by distinct coordination environments and bonding arrangements [1] [2] [5].

    The initial response to pressure involves the transformation from tetrahedral to octahedral coordination, occurring at significantly lower pressures than observed in silicon dioxide systems [1] [2]. The alpha-quartz-like to rutile-like transformation occurs at approximately 1.8-2.2 gigapascals when heated to 417 Kelvin, compared to 10 gigapascals required for the equivalent silicon dioxide transformation [2]. This enhanced pressure sensitivity results from the greater flexibility of germanium-oxygen bonds and the more distorted nature of germanium tetrahedra [1] [2].

    Coordination Number Progression Beyond Hexagonal Configurations

    The coordination number evolution in germanium dioxide under high pressure represents a fundamental aspect of structural reorganization that extends far beyond simple tetrahedral to octahedral transitions [5] [16] [22]. At ambient pressure, germanium maintains tetrahedral coordination with four oxygen atoms, but this systematically increases under applied pressure through well-defined stages [1] [2] [5].

    Between 7-9 gigapascals, germanium dioxide undergoes initial coordination number increase from four to approximately five, representing an intermediate state between tetrahedral and octahedral arrangements [1] [2]. This transition involves significant structural reorganization where germanium atoms accommodate additional oxygen neighbors while maintaining network connectivity [2] [12]. The coordination number continues to increase steadily, reaching approximately six between 15-25 gigapascals, corresponding to the formation of octahedral germanium-oxygen polyhedra [1] [2] [16].

    At ultrahigh pressures exceeding 40 gigapascals, germanium dioxide demonstrates coordination numbers progressing beyond six [5] [16] [22]. Experimental observations reveal coordination numbers reaching 7.4 at pressures up to 91.7 gigapascals [16]. This progression occurs when the oxygen-packing fraction approaches the maximal dense-packing state, approximately 0.74 according to the Kepler conjecture [16]. The transformation to higher coordination numbers involves systematic changes in the germanium-oxygen bond distances and the formation of increasingly complex polyhedral arrangements [16] [22].

    Pressure Range (GPa)Coordination NumberStructural ArrangementBond Distance Ge-O (Angstroms)
    0-74.0Tetrahedral GeO41.737-1.741
    7-154.5-5.5Intermediate coordination1.75-1.80
    15-256.0Octahedral GeO61.85-1.90
    25-446.0-6.5Distorted octahedral1.90-1.95
    44-906.5-7.4Higher coordination polyhedra1.95-2.05

    The progression beyond hexagonal coordination involves specific structural pathways that include calcium chloride-type, alpha-lead dioxide-type, and pyrite-type arrangements [5] [6] [22]. The calcium chloride-type structure emerges around 25-30 gigapascals, characterized by edge-sharing octahedral chains [6] [22]. The alpha-lead dioxide-type structure forms above 44 gigapascals, featuring zigzag chains of edge-sharing germanium-oxygen octahedra [22] [23]. At the highest pressures, approaching 90 gigapascals, the pyrite-type structure represents the ultimate high-pressure phase with coordination numbers approaching eight [23].

    Polyamorphic Transitions in Ultrahigh-Pressure Regimes

    Polyamorphic transitions in germanium dioxide under ultrahigh-pressure conditions represent one of the most fascinating aspects of oxide behavior under extreme conditions [16] [5]. These transitions involve transformations between different amorphous states, each characterized by distinct local coordination environments and medium-range structural arrangements [16] [2].

    The first polyamorphic transition occurs around 22-25 gigapascals, where the germanium coordination number stabilizes at approximately six [16]. This transition marks the formation of a dense amorphous phase composed primarily of germanium-oxygen octahedra connected through edge and corner-sharing arrangements [16] [2]. The structure at this stage exhibits remarkable stability, maintaining constant coordination numbers between 22.6 and 37.9 gigapascals [16].

    At pressures exceeding 38 gigapascals, a second polyamorphic transition initiates, characterized by rapid increase in coordination numbers [16]. This transition represents a fundamental reorganization of the amorphous network structure, where the germanium-oxygen coordination progressively increases from six toward higher values [16]. The transition occurs continuously rather than through discrete jumps, suggesting a gradual accommodation of additional oxygen neighbors around germanium centers [16].

    The ultrahigh-pressure polyamorphic phase, stable above 50 gigapascals, exhibits coordination numbers reaching 7.4 at maximum investigated pressures [16]. This phase demonstrates unique structural characteristics including complex polyhedral arrangements and modified oxygen-packing geometries [16]. The transformation involves systematic changes in the radial distribution functions, with the germanium-oxygen first coordination shell expanding to accommodate additional neighbors [16].

    Pressure Range (GPa)Polyamorphic PhaseAverage CoordinationStructural Features
    0-22Tetrahedral glass4.0-5.0GeO4 tetrahedra network
    22-38Octahedral glass6.0GeO6 octahedra network
    38-60Transitional glass6.0-7.0Mixed coordination polyhedra
    60-92Ultrahigh-pressure glass7.0-7.4Complex polyhedral arrangements

    The decompression behavior of these ultrahigh-pressure polyamorphic phases reveals important insights into the reversibility of structural transformations [16] [2]. Upon pressure release, the coordination number decreases, but the structure does not completely revert to the original tetrahedral arrangement [16]. Instead, a metastable intermediate coordination state persists, indicating permanent structural modifications induced by the ultrahigh-pressure treatment [16] [2].

    Physical Description

    DryPowde

    Color/Form

    COLORLESS, HEXAGONAL CRYSTALS
    WHITE POWDER; HEXAGONAL, TETRAGONAL & AMORPHOUS

    Density

    4.228 AT 25 °C

    Melting Point

    1115.0 + or - 4 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 226 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 134 of 226 companies. For more detailed information, please visit ECHA C&L website;
    Of the 5 notification(s) provided by 92 of 226 companies with hazard statement code(s):;
    H302 (91.3%): Harmful if swallowed [Warning Acute toxicity, oral];
    H373 (42.39%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Antimutagenic Agents

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    1310-53-8

    Wikipedia

    Germanium(IV) oxide
    Germanium dioxide

    Methods of Manufacturing

    MADE BY THE IGNITION OF GERMANIUM DISULFIDE
    Germanium concentrates and hydrochloric acid (salt formation/hydration)
    The hexagonal form is obtained when germanium tetrachloride is hydrolyzed with water ... . The transformation to the tetragonal form occurs only on heating at 300-900 °C in the presence of a catalyst ... . The amorphous form is obtained by rapid solidification of molten GeO2 or be reaction of GeCl4 or GeO with oxygen in the gas phase ... .

    General Manufacturing Information

    All other basic inorganic chemical manufacturing
    Industrial gas manufacturing
    Germanium oxide (GeO2): ACTIVE
    METALLIC GERMANIUM IS OBTAINED BY REDUCING GERMANIUM OXIDE WITH HYDROGEN AT 600-700 °C TO A POWDER WHICH IS MELTED IN PRESENCE OF NITROGEN AT 1000 °C, OR IT CAN BE REDUCED WITH CARBON & SODIUM CYANIDE AT 1200 °C.

    Dates

    Modify: 2023-08-15

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